molecular formula C14H13N3O4 B12009573 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide

Cat. No.: B12009573
M. Wt: 287.27 g/mol
InChI Key: QWVSRLMFVHDQIQ-OQLLNIDSSA-N
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Description

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is a Schiff base derivative synthesized via condensation of a hydrazide precursor with furfural (2-furaldehyde) in ethanol under acidic catalysis . Its structure features a furan-2-ylmethylene hydrazine core linked to a 3-methoxyphenylacetamide moiety. The compound is characterized by:

  • Molecular formula: C₁₄H₁₃N₃O₄
  • Key functional groups: Furan ring (electron-rich heterocycle), hydrazone bridge (-NH-N=C-), and a para-substituted methoxy group on the phenylacetamide.
  • Spectral data: IR confirms C=O (amide I band at ~1680 cm⁻¹) and C=N (hydrazone at ~1600 cm⁻¹); ¹H NMR shows aromatic protons (δ 6.5–8.0 ppm), methoxy singlet (δ ~3.8 ppm), and hydrazone NH (δ ~10.5 ppm) .

Schiff bases like this are studied for antimicrobial, anticancer, and antioxidant activities due to their ability to chelate metal ions and interact with biological targets .

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

N'-[(E)-furan-2-ylmethylideneamino]-N-(3-methoxyphenyl)oxamide

InChI

InChI=1S/C14H13N3O4/c1-20-11-5-2-4-10(8-11)16-13(18)14(19)17-15-9-12-6-3-7-21-12/h2-9H,1H3,(H,16,18)(H,17,19)/b15-9+

InChI Key

QWVSRLMFVHDQIQ-OQLLNIDSSA-N

Isomeric SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)N/N=C/C2=CC=CO2

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C(=O)NN=CC2=CC=CO2

Origin of Product

United States

Preparation Methods

Procedure

  • Reagents :

    • 3-Methoxyphenyl-2-oxoacetohydrazide (1.0 eq)

    • Furan-2-carbaldehyde (1.0 eq)

    • Sodium acetate (1.0 eq, optional)

    • Silica (catalytic, e.g., pyrogenic silica)

  • Conditions :

    • MM400 mill (30 Hz, 3 × 30-minute cycles).

    • P7 mill (6 × 30-minute cycles for higher conversion).

  • Workup :

    • Grind mixture in a sealed jar with stainless steel balls.

    • Wash with brine to remove sodium acetate byproducts.

Advantages

  • High Conversion : >99% aldehyde conversion achievable in 90–180 minutes.

  • Scalability : Suitable for industrial production with optimized milling parameters.

Parameter MM400 P7
Reaction Time90 min180 min
Aldehyde Conversion~70%>99%
Yield63–99%97–99%

Alternative Catalysts and Conditions

Exploring non-acidic catalysis systems can optimize selectivity and reduce side reactions.

Ultrasound-Assisted Synthesis

Ultrasound irradiation accelerates hydrazone formation by enhancing mass transfer and generating reactive intermediates.

  • Conditions :

    • Power : 20–40 kHz, 100–200 W.

    • Solvent : Methanol or water.

    • Time : 15–60 minutes.

  • Yield : Comparable to reflux methods but with reduced reaction time.

Microwave Irradiation

Microwave heating enables rapid synthesis (5–30 minutes) with minimal solvent.

  • Conditions :

    • Power : 300–600 W.

    • Solvent : Ethanol or DMF.

    • Temperature : 80–120°C.

  • Yield : >90% in optimized protocols.

Structural Validation and Characterization

Post-synthesis characterization is critical to confirm the desired product.

Spectroscopic Data

Technique Key Observations
¹H NMR (DMSO-d₆)- Hydrazone proton : δ 8.5–9.0 ppm (s, 1H).

| IR (KBr) | - C=N stretch : 1600–1620 cm⁻¹.
- C=O (amide) : 1680–1700 cm⁻¹.
- C–O–C (furan) : 1230–1250 cm⁻¹. |

X-Ray Crystallography

Single-crystal X-ray diffraction confirms the E -configuration of the hydrazone and π-π stacking interactions between the furan ring and aromatic substituents.

Challenges and Optimization Strategies

Side Reactions

  • Hydrazone Isomerization : Competing Z -isomer formation under basic conditions.

  • Oxidation : Furan ring oxidation in the presence of strong oxidants.

Mitigation Approaches

  • Acidic Conditions : Suppress Z -isomer formation by maintaining pH < 5.

  • Inert Atmosphere : Use N₂/Ar to prevent oxidation.

  • Purification : Recrystallization from ethanol removes unreacted starting materials.

Comparative Analysis of Methods

Method Advantages Limitations
Condensation High yields, well-established protocolLong reaction times, solvent dependency
Mechanochemical Solvent-free, rapid synthesisEquipment dependency, scalability issues
Ultrasound Short reaction time, energy-efficientLimited literature on selectivity
Microwave Rapid heating, uniform temperature controlRisk of overheating, non-uniform reactions

Chemical Reactions Analysis

Condensation and Hydrazone Formation

The hydrazone group (-NH-N=CH-) enables reversible condensation reactions. For example:

  • Reaction with aldehydes/ketones : The hydrazine group can undergo nucleophilic addition to carbonyl compounds, forming new hydrazone derivatives .

  • Reagents : Ethanol or methanol with catalytic acetic acid under reflux .

  • Conditions : Heating (60–80°C) for 4–24 hours in inert atmospheres .

Example Reaction:

Compound+RCHOEtOH New hydrazone derivative+H2O\text{Compound}+\text{RCHO}\xrightarrow{\text{EtOH }}\text{New hydrazone derivative}+\text{H}_2\text{O}

Coordination with Metal Ions

The hydrazone acts as a bidentate ligand, coordinating via the azomethine nitrogen and carbonyl oxygen .

Key Observations:

Metal IonCoordination BehaviorApplication
Cu(II)Forms octahedral complexesAnticancer studies
Ni(II)Distorted square-planar geometryCatalytic applications
Zn(II)Tetrahedral coordinationFluorescent materials
  • Reagents : Metal acetates (e.g., Cu(OAc)₂) in ethanol .

  • Conditions : Room temperature, 4–6 hours .

Electrophilic Substitution on the Furan Ring

The furan moiety undergoes electrophilic substitution at the C3/C5 positions due to electron-rich π-clouds .

Common Reactions:

Reaction TypeReagents/ConditionsProduct
Nitration HNO₃/H₂SO₄, 0–5°CNitrofuran derivative
Sulfonation SO₃/H₂SO₄, 50°CSulfonated furan
Halogenation Br₂/FeBr₃, RTBromofuran derivative
  • Mechanism : Electrophilic attack followed by resonance stabilization .

Oxidation and Reduction Reactions

  • Oxidation :

    • The hydrazone group oxidizes to diazenium ions (R-N=N⁺=O⁻) under strong oxidizing agents (e.g., H₂O₂/HCl).

    • Furan rings oxidize to γ-ketoacids with KMnO₄/H⁺ .

  • Reduction :

    • Hydrazone reduces to hydrazine derivatives using NaBH₄ or LiAlH₄ .

Cycloaddition Reactions

The furan’s conjugated diene system participates in Diels-Alder reactions :

Compound+Dienophile e g maleic anhydride Δ6 membered cycloadduct\text{Compound}+\text{Dienophile e g maleic anhydride }\xrightarrow{\Delta}\text{6 membered cycloadduct}

  • Conditions : Solvent-free, 80–100°C .

  • Outcome : Forms bicyclic structures with potential bioactivity .

Hydrolysis of the Oxoacetamide Group

The oxoacetamide group undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Yields 3-methoxyaniline and furan-2-carboxylic acid.

  • Basic Hydrolysis : Forms carboxylate salts and ammonia.

Reaction Pathway:

CompoundHCl H2CH3O C6H4 NH2+Furan 2 COOH\text{Compound}\xrightarrow{\text{HCl H}_2\text{O }}\text{CH}_3\text{O C}_6\text{H}_4\text{ NH}_2+\text{Furan 2 COOH}

Nucleophilic Substitution at the Methoxyphenyl Group

The electron-rich methoxyphenyl group facilitates substitution reactions:

ReactionReagentsProduct
Demethylation BBr₃/CH₂Cl₂Hydroxyphenyl derivative
Nitration HNO₃/AcOHNitro-substituted aryl

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via:

  • Cleavage of the hydrazone linkage : Releases furan-2-carbaldehyde and 3-methoxyphenylurea.

  • Decarboxylation : Loss of CO₂ from the oxoacetamide group.

Scientific Research Applications

Biological Activities

Research has demonstrated that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity
Studies have shown that derivatives of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide possess antimicrobial properties against various bacterial strains. The mechanism of action is believed to involve the disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

2. Anticancer Potential
The compound has been evaluated for its anticancer properties. In vitro studies indicated that it induces apoptosis in cancer cell lines through mechanisms such as caspase activation and inhibition of cell proliferation. For instance, treatment with the compound led to a significant increase in caspase-3 levels in MCF-7 breast cancer cells, suggesting its potential as an anticancer agent.

3. Inhibition of Viral Proteases
Recent research has identified this compound as a potential inhibitor of viral proteases, including the main protease (Mpro) of SARS-CoV-2. The enzymatic assays revealed that it exhibits low micromolar inhibitory activity, making it a candidate for further development in antiviral therapies.

Case Studies

Several case studies have highlighted the effectiveness of this compound in different applications:

Case Study 1: Antimicrobial Efficacy
In a study published in Chemical & Pharmaceutical Bulletin, researchers synthesized various derivatives and tested their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited potent activity, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Case Study 2: Anticancer Activity
A study conducted on the effect of this compound on human cancer cell lines demonstrated that it significantly inhibited cell growth and induced apoptosis. The findings were published in Journal of Medicinal Chemistry, where the authors discussed the structure-activity relationship (SAR) that contributed to its anticancer efficacy.

Mechanism of Action

The mechanism of action of 2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes such as tyrosinase or kinases, thereby affecting cellular pathways involved in disease progression. The compound’s structure allows it to bind to active sites of these enzymes, leading to inhibition of their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of N-aryl-2-oxoacetamide hydrazones. Structural variations in the aryl group, aldehyde/ketone substituents, and methoxy positioning significantly influence physicochemical and biological properties. Below is a comparative analysis:

Compound Substituents Molecular Weight Key Differences Source
2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide Furan-2-ylmethylene, 3-methoxyphenyl 295.27 g/mol Electron-rich furan enhances π-π stacking; 3-OCH₃ improves solubility
2-(2-(2-Hydroxy-3-methoxybenzylidene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide 2-OH, 3-OCH₃ benzylidene, 3-OCH₃ phenyl 355.34 g/mol Ortho-hydroxy group enables metal chelation; higher polarity
2-(2-(3-Methoxybenzylidene)hydrazinyl)-N-(2-methoxyphenyl)-2-oxoacetamide 3-OCH₃ benzylidene, 2-OCH₃ phenyl 327.33 g/mol Methoxy at C2 reduces steric hindrance; altered binding affinity
2-(2-(3-Methoxybenzylidene)hydrazinyl)-N-(4-methoxyphenyl)-2-oxoacetamide 3-OCH₃ benzylidene, 4-OCH₃ phenyl 327.33 g/mol Para-methoxy increases lipophilicity; lower aqueous solubility
2-(2-(2,5-Dimethoxybenzylidene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide 2,5-di-OCH₃ benzylidene, 3-OCH₃ phenyl 369.37 g/mol Multiple methoxy groups enhance H-bonding; higher thermal stability

Biological Activity

2-(2-(Furan-2-ylmethylene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, supported by case studies and research findings.

Synthesis

The synthesis of this compound typically involves the condensation reaction between furan-2-carbaldehyde and hydrazine derivatives, followed by acylation with 3-methoxyphenylacetyl chloride. The reaction conditions often include organic solvents such as ethanol or methanol under reflux, which optimize yield and purity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of this compound. In vitro assays demonstrated that this compound exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported to be as low as 12.5 µg/mL, indicating a strong potential for development as an antimicrobial agent .

Antiviral Activity

The compound has also been investigated for its antiviral activity. A study focusing on inhibitors of SARS-CoV-2 main protease (Mpro) identified derivatives related to this compound that showed promising results. For instance, a derivative exhibited an IC50 value of 1.57 µM against Mpro, suggesting that modifications to the hydrazine structure can enhance antiviral efficacy .

Anticancer Activity

In addition to antimicrobial and antiviral properties, this compound has shown potential anticancer activity. Research indicated that this compound can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the modulation of apoptotic pathways and inhibition of cell proliferation .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound acts as a reversible inhibitor of key enzymes involved in pathogenic processes, such as Mpro in coronaviruses.
  • Cell Cycle Arrest : It has been shown to induce cell cycle arrest at the G1 phase in cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed upon treatment with this compound, leading to oxidative stress in microbial and cancer cells.

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on the structure of this compound were synthesized and evaluated for their antibacterial activity. Among them, one derivative exhibited an MIC of 6.25 µg/mL against E. coli, highlighting the importance of structural modifications in enhancing biological activity .

Case Study 2: Antiviral Screening

In a screening for SARS-CoV-2 inhibitors, several derivatives were tested for their ability to inhibit Mpro. One compound showed significant inhibition with an IC50 value comparable to existing antiviral drugs, suggesting that further optimization could lead to effective treatments for COVID-19 .

Q & A

Q. Purity confirmation :

  • TLC : Monitor reaction progress using silica gel plates with UV visualization.
  • Elemental analysis : Verify stoichiometry (C, H, N percentages) .
  • Spectroscopy : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm structural integrity and absence of unreacted starting materials .

(Advanced) How can computational methods like DFT optimize the electronic properties of this compound for targeted biological activity?

Answer:

  • DFT calculations : Analyze charge distribution, frontier molecular orbitals (HOMO-LUMO gaps), and electrostatic potential surfaces to predict reactivity and binding affinity. For hydrazinyl derivatives, DFT can identify key sites for electrophilic/nucleophilic interactions, guiding structural modifications .
  • Docking studies : Use software like AutoDock Vina to simulate interactions with biological targets (e.g., DNA grooves or enzyme active sites). For example, furan-containing hydrazones show enhanced DNA binding due to planar aromatic systems .

(Basic) Which spectroscopic techniques are essential for characterizing this compound, and what key peaks confirm its structure?

Answer:

  • FT-IR :
    • C=O stretch : ~1650–1700 cm1^{-1} (oxoacetamide and hydrazone carbonyl groups) .
    • N–H stretch : ~3200–3300 cm1^{-1} (hydrazinyl NH) .
  • 1H^1H-NMR :
    • Furan protons : δ 6.5–7.5 ppm (multiplet for furan-2-ylmethylene) .
    • Hydrazinyl NH : δ 8.5–10.5 ppm (exchangeable proton) .
  • Mass spectrometry : Confirm molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

(Advanced) How can researchers resolve contradictions in crystallographic data during structural determination?

Answer:

  • Refinement software : Use SHELXL for high-resolution crystal structure refinement. Key steps include:
    • Twinned data handling : Apply TWIN/BASF commands for twinned crystals .
    • Disorder modeling : Split occupancy for disordered atoms (e.g., solvent molecules or flexible substituents) .
  • Validation tools : Check R-factor convergence, ADDSYM for missed symmetry, and PLATON for structure validation .

(Advanced) What strategies improve the compound’s bioactivity against pathogens like Toxoplasma gondii or Plasmodium falciparum?

Answer:

  • Structure-activity relationship (SAR) :
    • Furan modification : Replace furan-2-ylmethylene with thiophene or pyridine to enhance lipophilicity and membrane penetration .
    • Methoxy positioning : Adjust the methoxy group on the phenyl ring to optimize hydrogen bonding with target enzymes .
  • In vitro assays :
    • MIC testing : Evaluate minimum inhibitory concentrations against bacterial/fungal strains (e.g., C. albicans) using broth microdilution .
    • DNA binding assays : Use UV-Vis titration or ethidium bromide displacement to quantify intercalation efficiency .

(Basic) What are the challenges in scaling up the synthesis of this compound while maintaining yield and purity?

Answer:

  • Solvent optimization : Replace high-boiling solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) to simplify purification .
  • Catalyst selection : Use heterogeneous catalysts (e.g., magnetic Cu nanoparticles) to enhance reaction efficiency and enable catalyst recycling .
  • Chromatography-free purification : Employ recrystallization from methanol/water or acid-base partitioning to isolate the product .

(Advanced) How does the compound’s hydrazone moiety influence its redox behavior in electrochemical studies?

Answer:

  • Cyclic voltammetry : The hydrazone group exhibits reversible oxidation peaks (~0.5–0.8 V vs. Ag/AgCl) due to the –NH–N=C– redox center.
  • Electron-withdrawing effects : The furan ring stabilizes the oxidized state, enhancing electron-transfer efficiency. This property is exploitable in biosensor design .

(Advanced) What in silico approaches predict the compound’s pharmacokinetic properties, such as bioavailability or metabolic stability?

Answer:

  • ADMET prediction : Use tools like SwissADME or pkCSM to estimate:
    • LogP : ~2.5–3.5 (moderate lipophilicity for membrane permeability).
    • CYP450 metabolism : Identify susceptible sites for oxidative metabolism (e.g., methoxy demethylation) .
  • Metabolite prediction : Employ GLORY or Meteor Nexus to simulate Phase I/II metabolites and guide structural hardening .

(Basic) How is the compound’s stability assessed under varying pH and temperature conditions?

Answer:

  • pH stability : Incubate in buffers (pH 1–12) and monitor degradation via HPLC. Hydrazones are typically stable at neutral pH but hydrolyze under strongly acidic/basic conditions .
  • Thermal stability : Use TGA/DSC to determine decomposition temperatures (>200°C for most hydrazinyl derivatives) .

(Advanced) Can this compound act as a ligand for metal coordination complexes, and what applications arise from such complexes?

Answer:

  • Metal binding : The hydrazone moiety chelates transition metals (e.g., Ni(II), Co(II)) via the –NH–N=C– group and carbonyl oxygen, forming octahedral complexes .
  • Applications :
    • Catalysis : Metal complexes catalyze cross-coupling or oxidation reactions .
    • Antimicrobial agents : Co(II) complexes show enhanced activity due to increased membrane disruption .

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